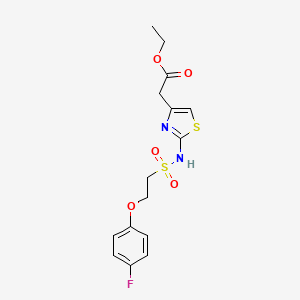

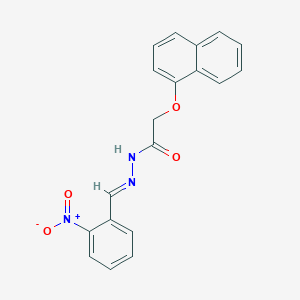

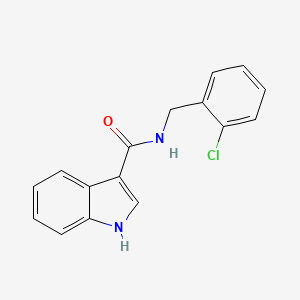

![molecular formula C16H16N4O3S B2690831 4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034402-74-7](/img/structure/B2690831.png)

4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a chemical compound that has shown potential in scientific research for its various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Microwave-assisted Synthesis : The synthesis of pyrazolopyridines has been explored through microwave-assisted techniques, indicating efficient methods to generate these compounds with potential antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013) source.

Heterocyclic Synthesis via Enaminones : Enaminones have been utilized as precursors for the synthesis of various heterocyclic compounds containing the sulfonamide moiety, which are considered for their potential as COX-2 inhibitors, indicating a method for generating compounds with significant medicinal chemistry applications (Hassan, 2014) source.

Biological Evaluation

Antimicrobial and Antitumor Activities : Research into pyrazolopyridines and related derivatives has shown them to possess significant antioxidant, antitumor, and antimicrobial properties. This includes studies on compounds like 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one and its derivatives, demonstrating the broad potential of these compounds in medicinal applications (El‐Borai et al., 2013) source.

Inhibitory Potential Against Enzymes : A series of benzamide derivatives were synthesized and tested for their inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showcasing the utility of these compounds in exploring nucleotide protein targets (Saeed et al., 2015) source.

Supramolecular and Material Science Applications

- Self-Assembly for Luminescent Supramolecular Structures : The self-assembly of 4-aryl-1H-pyrazoles into luminescent supramolecular structures indicates the potential of these compounds in developing new materials with unique luminescent properties, relevant for applications in optoelectronics and sensing (Moyano et al., 2013) source.

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}benzamide is the enzyme Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}benzamide interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of SDH, disrupting the normal function of the enzyme .

Biochemical Pathways

By inhibiting SDH, 4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}benzamide affects the citric acid cycle and the electron transport chain . These are key biochemical pathways involved in energy production within cells. The inhibition of SDH disrupts these pathways, leading to a decrease in energy production .

Result of Action

The inhibition of SDH by 4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}benzamide leads to a decrease in energy production within cells . This can have various molecular and cellular effects, depending on the specific cell type and the overall physiological context.

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-19(2)24(22,23)15-5-3-12(4-6-15)16(21)18-13-8-10-20-14(11-13)7-9-17-20/h3-11H,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMJGTPGHYVQPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d]oxazol-2-yl)azetidin-3-ol](/img/structure/B2690749.png)

![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690750.png)

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B2690763.png)

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2690766.png)